molecular formula C12H22O5 B1587161 Dipropylene glycol diglycidyl ether CAS No. 41638-13-5

Dipropylene glycol diglycidyl ether

Cat. No.: B1587161
CAS No.: 41638-13-5
M. Wt: 246.30 g/mol
InChI Key: HRYJRCRQCUEFLB-UHFFFAOYSA-N
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Description

Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is primarily used as a reactive diluent and flexibilizer in epoxy resins. The compound is known for its ability to modify and reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .

Mechanism of Action

Dipropylene glycol diglycidyl ether

, also known as 2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane , is an organic chemical in the glycidyl ether family. It is a key modifier for epoxy resins, acting as a reactive diluent and flexibilizer .

Safety and Hazards

Dipropylene glycol diglycidyl ether can cause irritation to the eyes, nose, and throat . It can also cause lassitude (weakness, exhaustion), dizziness, and headache . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Dipropylene glycol diglycidyl ether is known to interact with various enzymes and proteins due to its two oxirane functionalities . These interactions are primarily due to the ability of the oxirane groups to react with nucleophilic groups in proteins and enzymes, leading to the formation of covalent bonds .

Cellular Effects

Studies have shown that it can cause subcutaneous toxicity with ulceration, but no toxicity in other organs .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with nucleophilic groups in biomolecules. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been observed that the body weight variation of mice injected with a certain dosage of this compound was significantly lower than that of other groups .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mice that received a high dosage showed severe toxic response and had to be euthanized .

Metabolic Pathways

It is known that the product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin .

Transport and Distribution

Due to its chemical structure, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its chemical properties, it may be localized in specific compartments or organelles depending on its interactions with other molecules .

Preparation Methods

Dipropylene glycol diglycidyl ether is synthesized by reacting polypropylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then dehydrochlorinated using sodium hydroxide to produce the final diglycidyl ether. The reaction conditions typically involve controlled addition of epichlorohydrin to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Dipropylene glycol diglycidyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: The oxirane rings in the compound can undergo nucleophilic substitution reactions, which are essential for its role in epoxy resin formulations.

    Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks in epoxy resins.

Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified epoxy resins with enhanced properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dipropylene glycol diglycidyl ether can be achieved through the epoxidation of Dipropylene glycol with epichlorohydrin in the presence of a base catalyst.", "Starting Materials": [ "Dipropylene glycol", "Epichlorohydrin", "Base catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Dipropylene glycol is mixed with epichlorohydrin and a base catalyst in a reactor vessel.", "The mixture is heated and stirred to promote the reaction.", "The epichlorohydrin reacts with the hydroxyl groups of Dipropylene glycol to form the intermediate, Diglycidyl ether of Dipropylene glycol.", "The intermediate is further reacted with more epichlorohydrin to form Dipropylene glycol diglycidyl ether.", "The reaction mixture is then cooled and the product is isolated through distillation or extraction." ] }

CAS No.

41638-13-5

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane

InChI

InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3

InChI Key

HRYJRCRQCUEFLB-UHFFFAOYSA-N

SMILES

CC(COCC(C)OCC1CO1)OCC2CO2

Canonical SMILES

CC(COCC1CO1)OC(C)COCC2CO2

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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